1-(Oxetan-3-yl)pyrazole-3-boronic Acid
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Overview
Description
1-(Oxetan-3-yl)pyrazole-3-boronic acid is a boronic acid derivative with the molecular formula C6H9BN2O3. This compound is notable for its unique structure, which includes an oxetane ring and a pyrazole ring, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds . The boronic acid group is often introduced through borylation reactions, such as the Miyaura borylation, which involves the palladium-catalyzed coupling of halides with diborons .
Chemical Reactions Analysis
1-(Oxetan-3-yl)pyrazole-3-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted pyrazoles and boronic esters .
Scientific Research Applications
1-(Oxetan-3-yl)pyrazole-3-boronic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of polymers and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yl)pyrazole-3-boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds . This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of enzymes, blocking their activity . The oxetane and pyrazole rings contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
1-(Oxetan-3-yl)pyrazole-3-boronic acid can be compared with other boronic acid derivatives and pyrazole-containing compounds:
1H-Pyrazole-3-boronic acid: Similar in structure but lacks the oxetane ring, making it less stable and reactive.
Oxetane-containing boronic acids: These compounds share the oxetane ring but may have different substituents on the boronic acid group, affecting their reactivity and applications.
Other Pyrazole Derivatives: Compounds such as 3(5)-aminopyrazoles and pyrazolo[1,5-a]pyrimidines exhibit different reactivity and biological activities due to variations in their ring structures and substituents.
The uniqueness of this compound lies in its combination of the oxetane and pyrazole rings with the boronic acid group, providing a versatile scaffold for various chemical and biological applications .
Biological Activity
1-(Oxetan-3-yl)pyrazole-3-boronic acid is a compound characterized by its unique structural features, including an oxetane ring and a pyrazole moiety. This compound is part of the boronic acid family, known for its reactivity with biological macromolecules and small molecules. The biological activity of this compound is still under investigation, but preliminary studies suggest potential pharmacological properties that warrant further exploration.
The molecular formula of this compound is C₇H₉B O₃ N₂, with a molar mass of approximately 155.96 g/mol. The presence of the boronic acid functional group allows for the formation of covalent bonds with diols and other nucleophiles, which is critical for its biological interactions. The oxetane ring may contribute to its chemical behavior, potentially enhancing its bioavailability and metabolic pathways.
Biological Activity Overview
Research indicates that compounds containing pyrazole rings often exhibit a wide range of biological activities, including:
- Anti-inflammatory
- Antitumor
- Antimicrobial
The inclusion of the oxetane ring in this compound may enhance these effects through improved interaction with biological targets or altered pharmacokinetics.
Antimicrobial Activity
Pyrazole derivatives have been documented to possess significant antimicrobial properties. For instance, studies have shown that various pyrazole compounds exhibit activity against bacteria such as E. coli and S. aureus, as well as fungi like Aspergillus niger . The potential of this compound in this area remains to be fully explored.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles are well-established, with some derivatives being used clinically as nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds similar to this compound have shown effectiveness in reducing inflammation in various models, indicating that this compound may also possess similar properties .
Antitumor Activity
Preliminary findings suggest that pyrazole-containing compounds may exhibit antitumor effects. The mechanism may involve the inhibition of specific enzymes or pathways crucial for tumor growth. Further research is needed to elucidate the specific pathways affected by this compound.
Interaction Studies
Initial studies have focused on the interaction of this compound with biological macromolecules, particularly enzymes and receptors. Its ability to form reversible covalent bonds through the boronic acid functionality suggests potential therapeutic applications in drug design .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(Pyrazol-4-yl)boronic Acid | Contains a pyrazole ring | Commonly used in drug synthesis |
1-(Oxetan-2-yl)boronic Acid | Contains an oxetane ring but different position | May exhibit different reactivity patterns |
4-Bromo-1H-pyrazole | Halogenated pyrazole derivative | Known for enhanced biological activity |
Oxetane-3-boronic Acid Pinacol Ester | Boron ester variant | Useful as an organoboron reagent |
This table highlights how variations in structure can influence both chemical reactivity and biological activity, emphasizing the unique nature of this compound due to its combination of functionalities.
Case Studies and Research Findings
Several studies have investigated the broader class of pyrazoles, providing insights into their biological activities:
- Pyrazole Derivatives in Drug Development : Research has shown that many pyrazoles are effective in treating inflammation and pain, with some derivatives being developed as new analgesics .
- Antimicrobial Activity : A study demonstrated that certain pyrazole compounds exhibited significant antibacterial activity against multiple strains, suggesting potential applications in developing new antibiotics .
- Anti-tubercular Properties : Some derivatives have been tested against Mycobacterium tuberculosis, showing promising results that could lead to new treatments for tuberculosis .
Properties
Molecular Formula |
C6H9BN2O3 |
---|---|
Molecular Weight |
167.96 g/mol |
IUPAC Name |
[1-(oxetan-3-yl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c10-7(11)6-1-2-9(8-6)5-3-12-4-5/h1-2,5,10-11H,3-4H2 |
InChI Key |
UVBZZXGEQJWUSO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)C2COC2)(O)O |
Origin of Product |
United States |
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